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Compound of Interest

Compound Name: Fentonium

Cat. No.: B1248990

Disclaimer: The following content is for informational and research purposes only. The user-
requested topic "Fentonium” did not yield any verifiable information, and it is strongly believed
to be a typographical error for "Fentanyl." Therefore, this guide focuses exclusively on
Fentanyl, a potent synthetic opioid. The manufacturing, distribution, and use of Fentanyl are
strictly regulated by law.

Introduction

Fentanyl is a powerful synthetic opioid analgesic that is structurally related to the
phenylpiperidine class of opioids.[1] It is estimated to be 50 to 100 times more potent than
morphine and 30 to 50 times more potent than heroin.[2][3][4] Initially synthesized for its
profound analgesic properties in clinical settings, Fentanyl and its analogues have become
central figures in the ongoing opioid crisis due to their high potential for abuse and overdose.
This document provides a comprehensive technical overview of the discovery, history,
synthesis, mechanism of action, and pharmacological profile of Fentanyl, intended for
researchers, scientists, and drug development professionals.

Discovery and History

Fentanyl was first synthesized in 1959 by Dr. Paul Janssen, the founder of Janssen
Pharmaceutica in Belgium.[5][6] The synthesis was a culmination of research aimed at
improving upon the analgesic potency of morphine.[7] The successful creation of Fentanyl
marked a significant breakthrough in understanding the structure-activity relationships of
narcotic analgesics.[8]
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In the 1960s, Fentanyl was introduced into medical practice as an intravenous anesthetic under
the brand name Sublimaze.[5][9] Its rapid onset and short duration of action made it a valuable
tool in surgical settings. The success of Fentanyl spurred the development of a series of
analogues, including Sufentanil, Alfentanil, and Remifentanil.[5]

The mid-1990s saw the development and introduction of the Duragesic patch, a transdermal
system for the slow release of Fentanyl to manage chronic pain, particularly in cancer patients.
[5][10] This was followed by other formulations such as the Actiq lollipop (fentanyl citrate) for
breakthrough pain.[10]

Synthesis of Fentanyl

The original synthesis of Fentanyl by Janssen and subsequent optimized methods have been
well-documented in scientific literature. The general approach involves a multi-step process
starting from commercially available precursors.

Experimental Protocol: Optimized Synthesis of Fentanyl

The following protocol is a generalized representation of an optimized three-step synthesis.[11]

o Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride
is alkylated with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate
to yield N-phenethyl-4-piperidone.[11]

e Reductive Amination: The resulting N-phenethyl-4-piperidone undergoes reductive amination
with aniline. This reaction is mediated by a reducing agent like sodium triacetoxyborohydride
in the presence of acetic acid, producing N-phenyl-1-(2-phenylethyl)piperidin-4-amine.[11]

o Acylation: The final step involves the acylation of the 4-anilino-N-phenethylpiperidine
intermediate with propionyl chloride in the presence of a non-nucleophilic base like Hunig's
base (N,N-diisopropylethylamine) to yield Fentanyl.[11]
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Caption: Optimized three-step synthesis workflow for Fentanyl.

Mechanism of Action

Fentanyl exerts its pharmacological effects primarily as a potent and selective agonist of the p-
opioid receptor (MOR), a G-protein coupled receptor (GPCR).[10][12][13] These receptors are
distributed throughout the central nervous system (CNS), including the brain and spinal cord,
as well as in other tissues.[14]

Signaling Pathway

The binding of Fentanyl to the p-opioid receptor initiates a cascade of intracellular signaling

events:

o Receptor Activation: Fentanyl binding stabilizes the receptor in an active conformation.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1248990?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/37221651/
https://www.unodc.org/documents/scientific/Recommended_methods_for_the_identification_and_analysis_of_Fentanyl.pdf
https://pharmacia.pensoft.net/article/149206/
https://www.regulations.gov/document/DEA-2024-0134-0001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o G-protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/Go).

« Inhibition of Adenylyl Cyclase: The Ga subunit of the G-protein inhibits the enzyme adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels.[12]

e lon Channel Modulation: The Gy subunit directly modulates ion channels, leading to the
opening of inwardly rectifying potassium channels (causing hyperpolarization and reduced
neuronal excitability) and the closing of voltage-gated calcium channels (inhibiting
neurotransmitter release).[12][14]

The net effect of these actions is a reduction in the transmission of pain signals and the
characteristic analgesic and sedative effects of Fentanyl.[14]
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Caption: Fentanyl's p-opioid receptor signaling pathway.
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Quantitative Pharmacological Data

The potency and activity of Fentanyl have been quantified through various in vitro and in vivo

studies.

Table 1: Receptor Binding and Functional Activity of

Eentanyl
Parameter Value Species/System Reference
Receptor Binding
Affinity (IC50)
CHO cells expressing
p-Opioid Receptor 1.23 nM human p-opioid [15]
receptor
Human p-opioid
1.6 nM H-oP [16]
receptor
Functional Activity
(EC50)
o Human p-opioid
GTPyS Binding Assay 32 nM [16]
receptor
CHO-K1 cells with
Aequorin Assay 1.7 nM human p-opioid [16]
receptor
Relative Analgesic
Potency
_ ~100 times more
vs. Morphine Human [3114]
potent
vs. Heroin ~50 times more potent Human [3]

Table 2: Pharmacokinetic Properties of Fentanyl
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Route of
Parameter Value o . Reference
Administration

Bioavailability 90-92% Transdermal [1]
89% Intranasal [1]
51-71% Buccal [1]
Intravenous/Intramusc
100% [1]
ular
Protein Binding 80-85% - [1]
) Primarily hepatic
Metabolism - [11[4]
(CYP3A4)
Half-life 3-7 hours - [4]

Analytical Methods

The detection and quantification of Fentanyl and its analogues in biological and pharmaceutical
samples are critical for both clinical and forensic toxicology.

Experimental Protocol: General Analytical Workflow

A common workflow for the analysis of Fentanyl involves sample preparation followed by
instrumental analysis.

e Sample Preparation:

o Solid-Phase Extraction (SPE): A widely used technique to extract and concentrate
Fentanyl from complex matrices like whole blood or urine.[17]

o Liquid-Liquid Extraction (LLE): An alternative extraction method using immiscible solvents.
[18]

o Protein Precipitation: Often used for blood samples to remove proteins that can interfere
with analysis.[17]
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e Instrumental Analysis:

o Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation
and identification of Fentanyl.[19]

o Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most common and
highly sensitive method for the detection and quantification of Fentanyl and its analogues
at low concentrations.[10][17]
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Caption: General analytical workflow

for Fentanyl detection.
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Clinical Research and Applications

Fentanyl is widely used in medicine for anesthesia and analgesia.[20] Its various formulations
allow for tailored pain management strategies.

¢ Anesthesia: Intravenous Fentanyl is a common adjunct to general and regional anesthesia.

[4]

o Chronic Pain Management: Transdermal patches provide long-term pain relief for conditions
like cancer pain.[20]

o Breakthrough Pain: Fast-acting formulations like buccal tablets and nasal sprays are used to
manage episodes of intense pain that "break through" a patient's regular opioid medication.
[20]

Clinical trials continue to investigate new formulations, delivery methods, and therapeutic
applications for Fentanyl and its analogues, as well as strategies to mitigate its risks, such as
the development of Fentanyl vaccines and novel overdose treatments.[20][21][22]

Conclusion

Since its synthesis by Dr. Paul Janssen in 1959, Fentanyl has had a profound impact on
medicine, offering potent and rapid analgesia for patients with severe pain. Its unique
pharmacological profile, characterized by high affinity for the p-opioid receptor, has made it an
indispensable tool in anesthesiology and pain management. However, this same potency is the
primary reason for its devastating role in the ongoing opioid overdose crisis. A thorough
understanding of its history, synthesis, and pharmacology, as detailed in this guide, is essential
for the scientific and medical communities to continue to harness its therapeutic benefits while
developing effective strategies to combat its misuse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://clinicaltrials.gov/study/NCT05905367
https://www.ncbi.nlm.nih.gov/books/NBK459275/
https://clinicaltrials.gov/study/NCT05905367
https://clinicaltrials.gov/study/NCT05905367
https://clinicaltrials.gov/study/NCT05905367
https://pubmed.ncbi.nlm.nih.gov/33243291/
https://clinicaltrials.gov/study/NCT01842893
https://www.benchchem.com/product/b1248990?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Fentanyl - Wikipedia [en.wikipedia.org]

. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]
. dea.gov [dea.gov]

. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

. apps.dtic.mil [apps.dtic.mil]

. tandfonline.com [tandfonline.com]

N~ oo o0 B~ oW NP

. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC
[pmc.ncbi.nlm.nih.gov]

8. atsjournals.org [atsjournals.org]

9. Recommended methods for the Identification and Analysis of Fentanyl and its analogues
in Biological Specimens [unodc.org]

10. Review of analytical methods for screening and quantification of fentanyl analogs and
novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

11. osti.gov [osti.gov]
12. unodc.org [unodc.org]

13. Historical perspectives and emerging trends in fentanyl use: Part 1 — Pharmacological
profile [pharmacia.pensoft.net]

14. regulations.gov [regulations.gov]

15. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and
Computational Analysis | MDPI [mdpi.com]

16. Activation of the p-opioid receptor by alicyclic fentanyls: Changes from high potency full
agonists to low potency partial agonists with increasing alicyclic substructure - PMC
[pmc.ncbi.nlm.nih.gov]

17. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and
Hair [frontiersin.org]

18. pubs.acs.org [pubs.acs.org]

19. Quantitative analysis of fentanyl in pharmaceutical preparations by gas chromatography-
mass spectrometry - PubMed [pubmed.nchbi.nlm.nih.gov]

20. ClinicalTrials.gov [clinicaltrials.gov]

21. Arandomized clinical trial of a theory-based fentanyl overdose education and fentanyl
test strip distribution intervention to reduce rates of opioid overdose: study protocol for a

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://en.wikipedia.org/wiki/Fentanyl
https://www.euda.europa.eu/publications/drug-profiles/fentanyl_en
https://www.dea.gov/sites/default/files/2022-12/Fentanyl%202022%20Drug%20Fact%20Sheet.pdf
https://www.ncbi.nlm.nih.gov/books/NBK459275/
https://apps.dtic.mil/sti/tr/pdf/ADA250611.pdf
https://www.tandfonline.com/doi/pdf/10.1080/00304948.2017.1374129
https://pmc.ncbi.nlm.nih.gov/articles/PMC12408109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12408109/
https://www.atsjournals.org/doi/full/10.1164/rccm.202106-1515OC
https://www.unodc.org/unodc/en/scientists/recommended-methods-for-the-identification-and-analysis-of-fentanyl-and-its-analogues-in-biological-specimens.html
https://www.unodc.org/unodc/en/scientists/recommended-methods-for-the-identification-and-analysis-of-fentanyl-and-its-analogues-in-biological-specimens.html
https://pubmed.ncbi.nlm.nih.gov/37221651/
https://pubmed.ncbi.nlm.nih.gov/37221651/
https://www.osti.gov/servlets/purl/1418961
https://www.unodc.org/documents/scientific/Recommended_methods_for_the_identification_and_analysis_of_Fentanyl.pdf
https://pharmacia.pensoft.net/article/149206/
https://pharmacia.pensoft.net/article/149206/
https://www.regulations.gov/document/DEA-2024-0134-0001
https://www.mdpi.com/1420-3049/24/4/740
https://www.mdpi.com/1420-3049/24/4/740
https://pmc.ncbi.nlm.nih.gov/articles/PMC7891621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7891621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7891621/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00184/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00184/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00184/full
https://pubs.acs.org/doi/10.1021/acs.analchem.3c04354
https://pubmed.ncbi.nlm.nih.gov/7723298/
https://pubmed.ncbi.nlm.nih.gov/7723298/
https://clinicaltrials.gov/study/NCT05905367
https://pubmed.ncbi.nlm.nih.gov/33243291/
https://pubmed.ncbi.nlm.nih.gov/33243291/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
e 22. ClinicalTrials.gov [clinicaltrials.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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